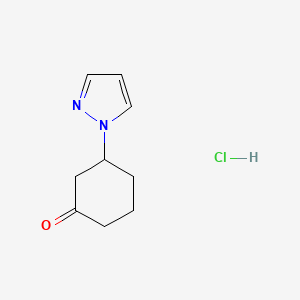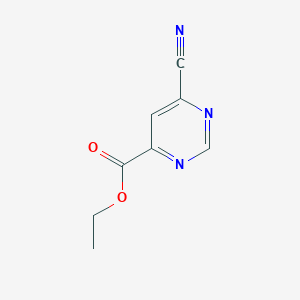
(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride
Overview
Description
Trans-2-Aminocyclobutanol hydrochloride is a chemical compound with the CAS Number: 1609406-69-0 . It has a linear formula of C4 H9 N O . Cl H . The IUPAC name for this compound is (1S,2S)-2-aminocyclobutan-1-ol hydrochloride . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for trans-2-Aminocyclobutanol hydrochloride is 1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
Trans-2-Aminocyclobutanol hydrochloride is a solid substance at room temperature . It has a molecular weight of 123.58 .Scientific Research Applications
Cell-Penetrating Peptides (CPPs) in Medical Applications
Cell-penetrating peptides (CPPs) represent a significant advance in medical science, particularly for disease diagnosis and therapy. These short peptides, often used in preclinical research, demonstrate the potential for drug delivery systems by facilitating the translocation of drugs or CPP/cargo complexes across cellular membranes. Their applications span a variety of health conditions, including cancer, inflammation, central nervous system disorders, and diabetes. While no CPPs or CPP/cargo complexes have yet received FDA approval, ongoing research underscores their promising diagnostic and therapeutic delivery potential (Jing Xie et al., 2020).
Microbial Transglutaminase (MTGase) in Food Modification
MTGase plays a crucial role in modifying the functional properties of food proteins, affecting solubility, gelation, emulsification, and more. Its application in various food systems has been well-documented, with research focusing on its action mechanisms. Understanding these mechanisms is vital for developing and applying new functional properties in food production, offering innovative solutions that meet consumer expectations (A. Gaspar & Silvana Pedroso de Góes-Favoni, 2015).
Recent Advances in MTGase for the Food Industry
Significant progress has been made in MTGase biosynthesis, particularly through genetic engineering, to enhance its expression with desired properties like thermostability and yield. These advancements not only optimize the production process but also extend MTGase's application in food products such as meat, cheese, yogurt, and bread. The shift towards genetic engineering approaches aims to develop highly efficient MTGase expression systems, promising a future of innovative food production technologies (M. Akbari et al., 2021).
Potential Industrial Applications of Transglutaminase
The enzyme transglutaminase, capable of modifying proteins through crosslinking reactions, has seen increasing interest for its potential in food industry and technical applications. This review synthesizes scientific and patent literature to project future uses of transglutaminase, highlighting its versatility and the need for further research to fully exploit its capabilities in various applications (P. Nielsen, 1995).
Safety and Hazards
The safety data sheet for trans-2-Aminocyclobutanol hydrochloride suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Biochemical Analysis
Biochemical Properties
Trans-2-Aminocyclobutanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids . Additionally, trans-2-Aminocyclobutanol hydrochloride can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
Trans-2-Aminocyclobutanol hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, trans-2-Aminocyclobutanol hydrochloride can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it can alter gene expression by interacting with transcription factors, leading to changes in the levels of specific proteins within the cell.
Molecular Mechanism
The molecular mechanism of action of trans-2-Aminocyclobutanol hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, trans-2-Aminocyclobutanol hydrochloride can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-Aminocyclobutanol hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that trans-2-Aminocyclobutanol hydrochloride can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of trans-2-Aminocyclobutanol hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biochemical and physiological changes . For example, high doses of trans-2-Aminocyclobutanol hydrochloride have been associated with toxic effects such as liver damage and alterations in blood chemistry. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Trans-2-Aminocyclobutanol hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, which play roles in amino acid metabolism and energy production . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites such as amino acids and nucleotides.
Transport and Distribution
Within cells and tissues, trans-2-Aminocyclobutanol hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of trans-2-Aminocyclobutanol hydrochloride is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . This localization is crucial for its activity, as it allows trans-2-Aminocyclobutanol hydrochloride to interact with specific biomolecules and participate in localized biochemical processes.
Properties
IUPAC Name |
(1S,2S)-2-aminocyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESMOHTDHXTQF-MMALYQPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820572-14-2 | |
| Record name | (1S,2S)-2-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3380035.png)

![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3380045.png)
![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3380048.png)






